Cas no 90921-35-0 (2-Isopropoxy-benzonitrile)

2-Isopropoxy-benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with an isopropoxy group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its nitrile functionality allows for further transformations, such as hydrolysis or reduction, while the isopropoxy group enhances solubility and steric properties. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise modifications in complex organic syntheses, particularly in the development of bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
2-Isopropoxy-benzonitrile structure
2-Isopropoxy-benzonitrile structure
商品名:2-Isopropoxy-benzonitrile
CAS番号:90921-35-0
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD02257394
CID:1956251
PubChem ID:11457850

2-Isopropoxy-benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 2-(1-methylethoxy)-
    • 2-(1-methylethoxy)Benzonitrile
    • 2-Isopropoxybenzonitrile
    • 2-(1-Methylethoxy)benzonitrile (ACI)
    • Benzonitrile, o-isopropoxy- (7CI)
    • 2-(Propan-2-yloxy)benzonitrile
    • 2-Propan-2-yloxybenzonitrile
    • DB-078840
    • starbld0016818
    • BS-29848
    • 2-[(1-methylethyl)oxy]benzonitrile
    • 90921-35-0
    • 2-isopropoxy-benzonitrile
    • AKOS000178307
    • SCHEMBL1871847
    • CS-0135561
    • E81673
    • MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • 2-Isopropoxy-benzonitrile
    • MDL: MFCD02257394
    • インチ: 1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3
    • InChIKey: MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(OC(C)C)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 161.084063974g/mol
  • どういたいしつりょう: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 33Ų

2-Isopropoxy-benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-1g
2-Isopropoxybenzonitrile
90921-35-0 98%
1g
¥994.00 2024-04-25
TRC
I918545-500mg
2-Isopropoxy-benzonitrile
90921-35-0
500mg
$ 275.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-10g
2-Isopropoxybenzonitrile
90921-35-0 98%
10g
¥4866.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-250mg
2-Isopropoxybenzonitrile
90921-35-0 98%
250mg
¥464.00 2024-04-25
Aaron
AR00H5EQ-250mg
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
250mg
$45.00 2025-01-24
Aaron
AR00H5EQ-100mg
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
100mg
$27.00 2025-01-24
Aaron
AR00H5EQ-1g
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
1g
$90.00 2025-01-24
Aaron
AR00H5EQ-5g
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
5g
$397.00 2025-01-24
A2B Chem LLC
AH99062-1g
2-Isopropoxybenzonitrile
90921-35-0 95%
1g
$113.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK731-5g
Benzonitrile, 2-(1-methylethoxy)-
90921-35-0 95%
5g
¥3118.0 2024-04-16

2-Isopropoxy-benzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
リファレンス
Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers
Wang, Xia; Tang, Yue; Long, Cheng-Yu; Dong, Wen-Ke; Li, Chenchen ; et al, Organic Letters, 2018, 20(16), 4749-4753

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Construction of the cyano group by functional-group transformation from a nitrogen-containing starting material
Subramanian, L. R., Science of Synthesis, 2004, 19, 109-131

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
1.2 Solvents: Water
リファレンス
Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold
Crowley, Vincent M.; Khandelwal, Anuj; Mishra, Sanket; Stothert, Andrew R.; Huard, Dustin J. E.; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3471-3488

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ;  18 h, 110 °C
リファレンス
Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols
MacQueen, Preston M.; Tassone, Joseph P.; Diaz, Carlos; Stradiotto, Mark, Journal of the American Chemical Society, 2018, 140(15), 5023-5027

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: p-Xylene ;  24 h, rt
リファレンス
Nickel(0)-complex mediated alkyl carbon-oxygen bond cleavage of aromatic alkyl ethers and related reactions
Maeyama, Katsuya; Kobayashi, Masato; Sasaki, Takeshi; Yonezawa, Noriyuki, Recent Research Developments in Organic Chemistry, 2003, 7, 43-51

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
Design and synthesis of 3-aryl-5-alicyclic-[1,2,4]oxadiazoles as novel platelet aggregation inhibitors
Chern, Ching-Yuh; Chen, Shinn-Jyh; Kan, Wai-Ming, Journal of the Chinese Chemical Society (Taipei, 2005, 52(2), 331-338

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  rt; 70 min, 70 °C
リファレンス
Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl Halides
Meshram, H. M.; Goud, P. Ramesh; Reddy, B. Chennakesava; Kumar, D. Aravind, Synthetic Communications, 2010, 40(14), 2122-2129

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
リファレンス
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Xylene ;  1 d, reflux
リファレンス
Nickel/zinc-mediated synthesis of aromatic nitriles from aromatic oxime ethers
Maeyama, Katsuya; Kobayashi, Masato; Kato, Hiroshi; Yonezawa, Noriyuki, Synthetic Communications, 2002, 32(16), 2519-2525

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals
Leardini, Rino; McNab, Hamish; Minozzi, Matteo; Nanni, Daniele; Reed, David; et al, Journal of the Chemical Society, 2001, (20), 2704-2710

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
リファレンス
Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage
Wang, Xueqiang ; Li, Chenchen ; Wang, Xia; Wang, Qingli; Dong, Xiu-Qin; et al, Organic Letters, 2018, 20(14), 4267-4272

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  17 h, rt
リファレンス
Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights
Parsons, Andrew T.; Smith, Austin G.; Neel, Andrew J.; Johnson, Jeffrey S., Journal of the American Chemical Society, 2010, 132(28), 9688-9692

2-Isopropoxy-benzonitrile Raw materials

2-Isopropoxy-benzonitrile Preparation Products

2-Isopropoxy-benzonitrile 関連文献

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Amadis Chemical Company Limited
(CAS:90921-35-0)2-Isopropoxy-benzonitrile
A19299
清らかである:99%/99%
はかる:5g/10g
価格 ($):397.0/477.0